Cas no 3682-75-5 (2-(4-Methoxyphenyl)-2H-indazole)

2-(4-Methoxyphenyl)-2H-indazole is a heterocyclic compound featuring an indazole core substituted with a 4-methoxyphenyl group at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The methoxy group enhances solubility and modulates reactivity, facilitating its use in cross-coupling reactions and as a building block for bioactive molecules. Its stability under standard conditions ensures reliable handling and storage. The compound is particularly useful in the development of ligands, catalysts, and potential therapeutic agents due to its versatile functionalization potential. High purity grades are available to meet rigorous research and industrial requirements.
2-(4-Methoxyphenyl)-2H-indazole structure
3682-75-5 structure
Product Name:2-(4-Methoxyphenyl)-2H-indazole
CAS No:3682-75-5
MF:C14H12N2O
MW:224.257883071899
MDL:MFCD02947212
CID:296311
PubChem ID:1214777
Update Time:2025-06-09

2-(4-Methoxyphenyl)-2H-indazole Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Methoxyphenyl)-2H-indazole
    • 2-(4-methoxyphenyl)indazole
    • 2H-Indazole,2-(4-methoxyphenyl)-
    • 1-(4-methoxyphenyl)-2H-indazole
    • 2-(4-Methoxy-phenyl)-2H-indazol
    • 2-(4-methoxy-phenyl)-2H-indazole
    • AC1LO5V9
    • CTK4H7208
    • SureCN1872760
    • AC-17685
    • 4-(2H-indazol-2-yl)phenyl methyl ether
    • DTXSID30361050
    • SCHEMBL1872760
    • 3682-75-5
    • AKOS015962711
    • BLEBOOVJJNMSCV-UHFFFAOYSA-N
    • AK-105/40690167
    • HS-6033
    • MDL: MFCD02947212
    • Inchi: 1S/C14H12N2O/c1-17-13-8-6-12(7-9-13)16-10-11-4-2-3-5-14(11)15-16/h2-10H,1H3
    • InChI Key: BLEBOOVJJNMSCV-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)N1C=C2C=CC=CC2=N1

Computed Properties

  • Exact Mass: 224.09506
  • Monoisotopic Mass: 224.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 27Ų

Experimental Properties

  • Density: 1.15
  • Boiling Point: 276°C at 760 mmHg
  • Flash Point: 120.7°C
  • Refractive Index: 1.615
  • PSA: 27.05

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